1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIOS. It is a halogenated ketone featuring bromine, iodine, and sulfur atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by thiolation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and thiolation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents like acetone or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or thiol groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its halogen and thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(4-iodo-2-sulfanylphenyl)propan-2-one
- 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one
- 1-Bromo-3-(4-fluoro-2-mercaptophenyl)propan-2-one
Uniqueness
1-Bromo-3-(4-iodo-2-mercaptophenyl)propan-2-one is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity and properties compared to similar compounds. The combination of halogen and thiol groups in its structure allows for versatile chemical modifications and applications .
Properties
Molecular Formula |
C9H8BrIOS |
---|---|
Molecular Weight |
371.03 g/mol |
IUPAC Name |
1-bromo-3-(4-iodo-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5H2 |
InChI Key |
LDMNVTPYNSPHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)S)CC(=O)CBr |
Origin of Product |
United States |
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